molecular formula C19H22N2O6S B3019909 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide CAS No. 922062-52-0

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B3019909
CAS No.: 922062-52-0
M. Wt: 406.45
InChI Key: LFSNDKNCVMGSCK-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a benzo[f][1,4]oxazepin-5-one core fused to a benzene ring. The molecule includes a 2,4-dimethoxybenzenesulfonamide moiety attached to the oxazepine ring at the 7-position. The ethyl substituent at the 4-position and the ketone group at the 5-position likely influence its conformational stability and reactivity.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-4-21-9-10-27-16-7-5-13(11-15(16)19(21)22)20-28(23,24)18-8-6-14(25-2)12-17(18)26-3/h5-8,11-12,20H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSNDKNCVMGSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide is a synthetic compound with a complex structure that includes a benzo-fused oxazepine ring and a sulfonamide functional group. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O5SC_{18}H_{22}N_2O_5S with a molecular weight of approximately 378.43 g/mol. The compound features an ethyl substituent and two methoxy groups that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzymes involved in critical biological pathways.
  • Receptor Modulation : The oxazepine ring may enhance binding affinity to specific receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structures can exhibit anticancer activity. For instance:

  • Differentiation Induction : Certain oxazepine derivatives have been shown to induce differentiation in acute myeloid leukemia (AML) cells by modulating CD11b expression.
  • Cytotoxicity Studies : In vitro studies reveal that related compounds have varying degrees of cytotoxicity against leukemia cell lines. For example, IC50 values were reported above 20 µg/mL for several analogues, indicating low activity unless specific structural modifications are made .

Immunomodulatory Effects

The compound has potential immunomodulatory effects:

  • CD11b Upregulation : Similar compounds have been reported to upregulate CD11b expression in certain immune cell lines, suggesting a role in enhancing immune responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin)Ethyl substituent and oxazepine corePotential anticancer activity
N-(4-methylbenzamide)Methyl group instead of ethylVarying enzyme inhibition
N-(trifluoromethyl)benzamideTrifluoromethyl groupEnhanced reactivity and potential kinase inhibition

Case Studies

Several studies have focused on the synthesis and characterization of oxazepine derivatives:

  • Synthesis and Characterization : The synthesis typically involves multi-step reactions using commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compounds.
  • In Vitro Testing : Compounds were tested against various cancer cell lines to assess their cytotoxic effects. Results indicated that modifications to the oxazepine structure could significantly alter biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Sulfonamide Derivatives

Triazole-Containing Sulfonamides ()

Compounds 4–15 in are triazole-sulfonamide hybrids synthesized via hydrazide-isothiocyanate coupling and subsequent cyclization. Key structural and functional comparisons with the target compound are summarized below:

Feature Target Compound Triazole Derivatives [4–15]
Core Structure Benzo[f][1,4]oxazepin-5-one (7-membered heterocycle with O and N) 1,2,4-Triazole (5-membered heterocycle with 3 N atoms)
Sulfonamide Attachment 2,4-Dimethoxybenzenesulfonamide at position 7 4-(4-X-phenylsulfonyl)phenyl group at position 5 of triazole
Key Substituents 4-Ethyl, 5-oxo, 2,4-dimethoxy Halogens (Cl, Br), 2,4-difluorophenyl, and alkyl/fluoroalkyl side chains
Spectral Data Expected C=O stretch (~1660–1680 cm⁻¹), S=O stretches (~1240–1260 cm⁻¹) Observed C=S (1243–1258 cm⁻¹), absence of C=O in triazoles, NH stretches (3150–3414 cm⁻¹)
Tautomerism Not observed (rigid oxazepine core) Equilibrium between thione and thiol tautomers in triazoles

Functional Implications :

  • The oxazepine core in the target compound may confer greater conformational rigidity compared to the smaller, more flexible triazole ring.
Pesticide Sulfonamides ()

lists sulfonamide-based pesticides such as sulfentrazone and etobenzanid . Structural comparisons are as follows:

Feature Target Compound Pesticide Sulfonamides (e.g., Sulfentrazone)
Core Structure Benzo-oxazepinone Substituted triazolone (sulfentrazone) or benzamide (etobenzanid)
Sulfonamide Group 2,4-Dimethoxybenzenesulfonamide Methanesulfonamide (sulfentrazone), ethoxymethoxybenzamide (etobenzanid)
Substituents Methoxy, ethyl, ketone Halogens (Cl, F), trifluoromethyl, alkyl chains
Biological Activity Hypothesized enzyme inhibition (e.g., carbonic anhydrase) Herbicidal activity (sulfentrazone), plant growth regulation (etobenzanid)

Functional Implications :

  • The absence of halogens in the target compound may reduce toxicity compared to pesticidal analogs like sulfentrazone.
  • The dimethoxy groups could modulate electronic effects, altering binding affinity to biological targets compared to halogenated derivatives .

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